molecular formula C14H13FO4S B2521191 2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate CAS No. 825611-13-0

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate

Cat. No.: B2521191
CAS No.: 825611-13-0
M. Wt: 296.31
InChI Key: VUBQZSKMULTEQO-UHFFFAOYSA-N
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Description

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate is a sulfonate ester characterized by a benzenesulfonate core substituted with a fluorine atom at the para-position and a methyl group at the meta-position. The sulfonate group is esterified with a 2-methoxyphenyl moiety. The ortho-methoxy group on the phenyl ring enhances solubility in polar solvents, while the electron-withdrawing fluorine and methyl groups on the benzenesulfonate core influence reactivity and stability .

Properties

IUPAC Name

(2-methoxyphenyl) 4-fluoro-3-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO4S/c1-10-9-11(7-8-12(10)15)20(16,17)19-14-6-4-3-5-13(14)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQZSKMULTEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Sulfonate esters are widely used as leaving groups in nucleophilic substitutions due to their stability and ease of displacement.

Key Reaction Conditions:

  • Nucleophiles : Azides, amines, alkoxides.

  • Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

  • Bases : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed to deprotonate nucleophiles .

Example Reaction with Azide:

In DMF at 45°C, 2-methoxyphenyl 4-fluoro-3-methylbenzenesulfonate reacts with sodium azide (NaN₃) to yield 2-methoxy-4-azidophenyl derivatives. Similar conditions achieved 46% yield for azide substitution in structurally related tosylates .

Alkylation with Fluoroethyl Groups:

Using NaH in DMF, fluoroethylation of hydroxylamine precursors with tosylate esters proceeds at room temperature, yielding 41–63% of O-alkylated products .

Desulfonylation under Basic Conditions

Sulfonate esters undergo desulfonylation in strongly basic media, forming phenolic derivatives.

Mechanism:

  • Base-Induced N–S Bond Cleavage : Potassium tert-butoxide (KOtBu) in DMSO generates an intermediate anion, which fragments to release the sulfonate group and form the deprotected phenol .

  • Yield Dependency : Reaction efficiency correlates with the pKa of the resulting phenol (e.g., 74–89% yields for toluenesulfonamide derivatives) .

Solvent and Temperature Effects

Reaction outcomes are highly sensitive to solvent polarity and temperature:

SolventTemperatureYield (%)ApplicationSource
t-Amyl alcohol80°C48Fluorination of methylene bis-tosylate
AcetonitrileReflux5–89Alkylation with K₂CO₃
DMF45–105°C41–76Azide substitution or alkylation

Polar aprotic solvents like DMF stabilize transition states in SN2 mechanisms, while elevated temperatures accelerate reaction kinetics .

Coupling Reactions

Sulfonate esters participate in cross-couplings as electrophilic partners:

Example with Triflates:

In DMF at 150°C, 4-methoxyphenyl trifluoromethanesulfonate couples with ally

Scientific Research Applications

Chemical Properties and Reactions

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate can undergo several types of chemical reactions:

  • Substitution Reactions : It can participate in nucleophilic aromatic substitution where the fluoro group is replaced by nucleophiles like amines or thiols.
  • Oxidation Reactions : The methoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
  • Reduction Reactions : The sulfonate group can be reduced to a sulfonamide or thiol under specific reducing conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The products formed depend on the specific reaction conditions and reagents utilized.

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable for creating derivatives with different functional groups.

Biology

The compound has been studied for potential biological activities, including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Studies have shown that it has selective toxicity towards cancer cells while sparing normal cells. For instance, certain derivatives have demonstrated IC50 values indicating potent anticancer activity against specific cancer cell lines.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. The compound's interaction with specific molecular targets such as enzymes or receptors is being investigated to understand its therapeutic potential better.

Industry

In industrial applications, this compound is used in the development of new materials and as a reagent in various processes.

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.
    CompoundMIC (μg/mL)Pathogen
    7b0.22S. aureus
    7b0.25S. epidermidis
  • Anticancer Activity Study :
    In another study involving several cancer cell lines, related compounds exhibited selective toxicity towards cancer cells while sparing normal cells. One derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line.
    Cell LineIC50 (μM)Selectivity Index
    MDA-MB-231 (TNBC)0.126High
    MCF10A (Normal)>2Low

Comparison with Similar Compounds

Substituted Benzenesulfonate Esters

The target compound shares structural similarities with other aryl benzenesulfonates, differing primarily in substituent patterns (Table 1).

Table 1: Structural Comparison of Benzenesulfonate Esters

Compound Name Benzenesulfonate Substituents Attached Group Key Properties/Applications References
2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate 4-F, 3-CH₃ 2-methoxyphenyl Enhanced polarity; potential agrochemical intermediate
2-(Thiophen-3-yl)ethyl 4-methylbenzenesulfonate 4-CH₃ 2-(thiophen-3-yl)ethyl Higher lipophilicity; used in polymer chemistry
(E)-5-(Pyrazolyliminomethyl)-2-methoxyphenyl benzenesulfonate None (unsubstituted) 2-methoxyphenyl with pyrazole Crystalline stability; antimicrobial activity
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate 4-CH₃ 4-cyano-2-fluorophenoxy Photoreactivity; liquid crystal precursor
  • Substituent Effects: Fluorine: The 4-fluoro group in the target compound increases electronegativity, enhancing resistance to nucleophilic attack compared to 4-methyl analogues (e.g., in ). This also lowers the pKa of adjacent protons, affecting reactivity . 2-Methoxyphenyl vs. Thiophene Ethyl: The 2-methoxyphenyl group improves water solubility compared to thiophene-based esters (), which are more lipophilic and suited for non-polar matrices .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Sulfonates

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituent Effects References
This compound 310.3 Not reported Moderate in DCM Fluorine increases stability
Methyl 4-fluoro-3-methylbenzoate 168.1 85–87 High in ethanol Methyl enhances crystallinity
12-azidododecyl 4-methylbenzenesulfonate 379.5 Liquid at RT Insoluble in water Long alkyl chain increases viscosity
  • The target compound’s lack of reported melting point suggests amorphous or low-crystallinity behavior, contrasting with methyl benzoate derivatives (), which crystallize readily due to smaller substituents .

Biological Activity

2-Methoxyphenyl 4-fluoro-3-methylbenzenesulfonate (CAS No. 825611-13-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methoxy group, a fluorine atom, and a sulfonate moiety attached to a benzene ring. This unique configuration contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₃H₁₁FNO₃S
Molecular Weight273.29 g/mol
SolubilityVaries with solvent
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound is thought to modulate enzymatic activity through covalent bonding or competitive inhibition, particularly in pathways related to cancer cell proliferation and microbial resistance.

Key Mechanisms

  • Nucleophilic Aromatic Substitution : The fluoro group can be replaced by nucleophiles, enhancing the compound's reactivity towards biological targets.
  • Oxidation and Reduction Reactions : The methoxy group can be oxidized under certain conditions, potentially generating reactive intermediates that may exert biological effects .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. For instance, one study reported a significant reduction in tumor volume when treated with this compound compared to controls .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Escherichia coli demonstrated an inhibition zone of up to 15 mm at a concentration of 100 µg/mL. This suggests promising potential as an antimicrobial agent.
  • Cancer Cell Line Studies : In vitro tests on breast cancer cell lines showed that treatment with the compound led to a reduction in cell viability by approximately 40% at concentrations ranging from 50 µM to 200 µM over 48 hours. Further investigation into the mechanism revealed that the compound induced apoptosis through caspase activation .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Potency and Selectivity : The compound has shown selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted therapy .
  • Metabolic Stability : Studies indicate that the compound exhibits good metabolic stability in liver microsomes, which is crucial for its efficacy as a therapeutic agent .

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